molecular formula C10H15N3O B2464249 6-(4-Methylpiperidin-1-yl)pyridazin-3-ol CAS No. 756901-36-7

6-(4-Methylpiperidin-1-yl)pyridazin-3-ol

Cat. No.: B2464249
CAS No.: 756901-36-7
M. Wt: 193.25
InChI Key: GUXSINLZIQQQCM-UHFFFAOYSA-N
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Description

Historical Context of Pyridazinone Derivatives in Drug Discovery

The pyridazinone ring system, a six-membered heterocycle with two adjacent nitrogen atoms and a carbonyl group, has been a subject of intensive research for decades. scholarsresearchlibrary.com Its derivatives are recognized for a wide spectrum of biological activities, establishing the pyridazinone core as a "wonder nucleus" in medicinal chemistry. scholarsresearchlibrary.com Historically, research into pyridazinone derivatives has led to the development of compounds with applications across various therapeutic areas. These include agents with cardiovascular, anti-inflammatory, analgesic, anticancer, and antimicrobial properties. scholarsresearchlibrary.comnih.gov

The versatility of the pyridazinone scaffold lies in its capacity for structural modification at various positions, allowing for the fine-tuning of its pharmacological profile. mdpi.com This adaptability has sustained its relevance in drug development, with numerous pyridazinone-based compounds entering clinical use and many more being actively investigated. The rich history of this moiety provides a strong foundation for the continued exploration of new derivatives.

Significance of Piperidine (B6355638) Moieties in Bioactive Compounds

The piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom, is one of the most ubiquitous structural motifs in pharmaceuticals and natural products. Its prevalence is a testament to its favorable physicochemical properties, including its ability to improve the solubility, lipophilicity, and metabolic stability of a molecule.

Piperidine and its derivatives are integral components of drugs targeting a vast array of biological systems. They are found in medications for central nervous system disorders, cancer, diabetes, inflammation, and infectious diseases. researchgate.net The nitrogen atom of the piperidine ring is often a key interaction point with biological targets and serves as a handle for introducing further chemical diversity. The conformational flexibility of the piperidine ring also allows it to adapt to the geometry of various binding sites, making it a highly successful component in the design of bioactive compounds.

Rationale for Investigating the 6-(4-Methylpiperidin-1-yl)pyridazin-3-ol Core Structure

The design of this compound represents a classic example of molecular hybridization, a strategy that combines two or more pharmacophores to create a new compound with potentially synergistic or novel biological activities. The rationale for investigating this specific core structure is multifaceted and grounded in the established properties of its components.

The pyridazin-3-ol core provides a rigid scaffold known to interact with a variety of enzymes and receptors. The piperidine moiety, attached at the 6-position, can significantly influence the compound's pharmacokinetic properties. The 4-methyl substituent on the piperidine ring can provide a specific steric and electronic profile that may enhance binding affinity or selectivity for a particular biological target. The combination of the hydrogen-bond donating and accepting features of the pyridazinol ring with the basic nitrogen and lipophilic character of the methylpiperidine fragment creates a molecule with a distinct physicochemical profile, making it a promising candidate for screening against a range of therapeutic targets. Research on similar structures, such as 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone derivatives, has shown potent inhibitory activity against enzymes like monoamine oxidase (MAO), highlighting the potential of this combined scaffold. nih.gov

Overview of Research Approaches in Characterizing Novel Chemical Entities

The characterization of a novel chemical entity like this compound follows a well-defined pathway to establish its structure, purity, and potential utility.

Synthesis and Structural Elucidation: The first step is the chemical synthesis of the molecule. Synthetic routes for pyridazinone derivatives are well-documented and often involve the condensation of a γ-keto acid with a hydrazine (B178648) derivative. mdpi.com For piperidinyl-substituted pyridazinones, a common approach involves the reaction of a halogenated pyridazine (B1198779) with the appropriate piperidine derivative. nih.govresearchgate.net Following synthesis, the compound's identity and structure are unequivocally confirmed using a suite of analytical techniques. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the connectivity of atoms.

Mass Spectrometry (MS): To confirm the molecular weight.

Infrared (IR) Spectroscopy: To identify functional groups.

Purity Assessment: The purity of the synthesized compound is typically assessed using High-Performance Liquid Chromatography (HPLC) or other chromatographic techniques.

Biological Evaluation: Once the compound is synthesized and characterized, it undergoes biological screening to identify any pharmacological activity. This process can involve:

In vitro assays: Testing the compound against isolated enzymes, receptors, or cell lines to determine its potency and mechanism of action. nih.gov

In vivo studies: If promising in vitro activity is observed, the compound may be tested in animal models to evaluate its efficacy and pharmacokinetic profile.

This systematic approach ensures that any observed biological effects are genuinely attributable to the novel compound and provides the foundational data for any further development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-methylpiperidin-1-yl)-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-8-4-6-13(7-5-8)9-2-3-10(14)12-11-9/h2-3,8H,4-7H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXSINLZIQQQCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NNC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 4 Methylpiperidin 1 Yl Pyridazin 3 Ol and Its Structural Analogs

Retrosynthetic Analysis of the Pyridazin-3-ol Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. The analysis of 6-(4-Methylpiperidin-1-yl)pyridazin-3-ol reveals two primary components: the pyridazin-3-ol core and the 4-methylpiperidine (B120128) moiety.

Common Precursors for Pyridazinone Ring Formation

The pyridazin-3-ol ring, which exists in tautomeric equilibrium with pyridazin-3(2H)-one, is a key structural feature. Common retrosynthetic disconnections for this core lead to readily accessible precursors. A prevalent strategy involves the condensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine (B178648) or its derivatives.

One of the most fundamental and widely used precursors for the pyridazinone ring is maleic anhydride . The reaction of maleic anhydride with hydrazine hydrate provides a straightforward route to 1,2,3,6-tetrahydropyridazine-3,6-dione, which can be further modified to yield the desired pyridazin-3-ol core. Another key class of precursors are γ-keto acids . The cyclization of γ-keto acids with hydrazine hydrate is a classic and effective method for the formation of 6-substituted-4,5-dihydropyridazin-3(2H)-ones, which can then be oxidized to the corresponding pyridazin-3-ols.

For the synthesis of 6-substituted pyridazin-3-ols, a common precursor is 3,6-dichloropyridazine . This versatile intermediate allows for sequential nucleophilic substitution reactions at the 3- and 6-positions, providing a modular approach to a wide range of derivatives.

Precursor ClassSpecific ExampleResulting Intermediate
Cyclic AnhydridesMaleic Anhydride1,2,3,6-Tetrahydropyridazine-3,6-dione
γ-Keto AcidsLevulinic Acid6-Methyl-4,5-dihydropyridazin-3(2H)-one
Halogenated Pyridazines3,6-Dichloropyridazine6-Chloro-pyridazin-3-ol

Strategies for Introducing the Piperidine (B6355638) Moiety

The introduction of the 4-methylpiperidine group onto the pyridazin-3-ol core is typically achieved through a nucleophilic substitution reaction. A common strategy involves the reaction of a halogenated pyridazinone with 4-methylpiperidine.

A key intermediate in this strategy is 6-chloro-pyridazin-3-ol . The chlorine atom at the 6-position of the pyridazine (B1198779) ring is susceptible to nucleophilic attack by the secondary amine of 4-methylpiperidine. This reaction is often carried out in the presence of a base to neutralize the hydrogen chloride generated during the reaction. The choice of solvent and reaction temperature can influence the reaction rate and yield.

Alternative strategies could involve palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which allows for the formation of carbon-nitrogen bonds between an aryl halide (the chloropyridazinol) and an amine (4-methylpiperidine).

Optimized Synthetic Routes for this compound

Based on the retrosynthetic analysis, several multi-step synthetic pathways can be devised to prepare this compound. These routes are designed to be efficient and scalable.

Multi-Step Synthesis Pathways

A plausible and efficient multi-step synthesis for this compound is outlined below. This pathway utilizes readily available starting materials and well-established chemical transformations.

Pathway 1: From Maleic Anhydride

Formation of Pyridazine-3,6-diol: Maleic anhydride is reacted with hydrazine hydrate to form 1,2,3,6-tetrahydropyridazine-3,6-dione, which upon tautomerization and subsequent oxidation yields pyridazine-3,6-diol.

Dichlorination: The pyridazine-3,6-diol is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield 3,6-dichloropyridazine.

Selective Monohydrolysis: 3,6-Dichloropyridazine undergoes selective monohydrolysis to afford 6-chloro-pyridazin-3-ol. This step is crucial for introducing the hydroxyl group at the desired position.

Nucleophilic Substitution: Finally, 6-chloro-pyridazin-3-ol is reacted with 4-methylpiperidine in the presence of a suitable base and solvent to yield the target compound, this compound.

StepReactantsReagents/ConditionsProduct
1Maleic anhydride, Hydrazine hydrateHeatPyridazine-3,6-diol
2Pyridazine-3,6-diolPOCl₃, Heat3,6-Dichloropyridazine
33,6-DichloropyridazineAqueous acid or base6-Chloro-pyridazin-3-ol
46-Chloro-pyridazin-3-ol, 4-MethylpiperidineBase (e.g., K₂CO₃), Solvent (e.g., DMF), HeatThis compound

Green Chemistry Approaches in Synthesis

In recent years, there has been a significant push towards the development of more environmentally friendly synthetic methods. Green chemistry principles can be applied to the synthesis of pyridazinone derivatives to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions. asianpubs.org The nucleophilic substitution reaction between 6-chloro-pyridazin-3-ol and 4-methylpiperidine can be significantly accelerated under microwave conditions. This method can reduce the need for high-boiling point solvents and decrease energy consumption compared to conventional heating methods.

Ultrasound-Promoted Reactions: Sonochemistry, the application of ultrasound to chemical reactions, can also enhance the synthesis of pyridazinone derivatives. nih.govresearchgate.net Ultrasound irradiation can improve mass transfer and increase the reactivity of the reactants, leading to faster and more efficient reactions, often at lower temperatures. nih.govresearchgate.net The synthesis of N-substituted pyridazinones has been shown to be facilitated by ultrasound, resulting in high yields and mild reaction conditions. nih.govresearchgate.net

Solvent-Free or Water-Based Syntheses: Whenever possible, the use of volatile organic solvents should be minimized or eliminated. Research into performing reactions in water or under solvent-free conditions is a key area of green chemistry. The synthesis of some heterocyclic compounds, including pyridazine derivatives, has been successfully achieved in aqueous media, which is a significant step towards a more sustainable process. mdpi.com

Synthesis of Derivatized this compound Compounds

The derivatization of the core structure of this compound allows for the exploration of structure-activity relationships and the development of new compounds with potentially enhanced biological activities. Derivatization can be achieved at several positions on the molecule.

N-Alkylation/Arylation of the Pyridazinone Ring: The nitrogen atom at the 2-position of the pyridazin-3-ol ring (in its pyridazinone tautomeric form) can be alkylated or arylated. This can be achieved by reacting this compound with an appropriate alkyl or aryl halide in the presence of a base. This modification can significantly impact the compound's physicochemical properties, such as lipophilicity and solubility.

Modification of the Pyridazinone Core: Further functionalization of the pyridazinone ring itself is also possible. For instance, electrophilic aromatic substitution reactions could potentially introduce substituents at the 4- or 5-positions of the pyridazinone ring, although the reactivity of the ring will be influenced by the existing substituents.

A general scheme for the synthesis of derivatized compounds is presented below:

Starting MaterialReagentReaction TypeProduct
This compoundAlkyl Halide (R-X)N-Alkylation2-Alkyl-6-(4-methylpiperidin-1-yl)pyridazin-3(2H)-one
6-Chloro-pyridazin-3-olSubstituted PiperidineNucleophilic Substitution6-(Substituted-piperidin-1-yl)pyridazin-3-ol
This compoundElectrophile (e.g., NBS)Electrophilic SubstitutionBrominated derivative of this compound

Chemical Modifications at the Pyridazin-3-ol Nitrogen and Oxygen Atoms

The pyridazin-3-ol core of this compound offers two primary sites for chemical modification: the nitrogen atom (N2) and the exocyclic oxygen atom of its pyridazinone tautomer. These modifications are crucial for exploring the structure-activity relationships (SAR) of this scaffold.

N-Alkylation and N-Arylation: The nitrogen atom of the pyridazinone ring can be alkylated or arylated to introduce a variety of substituents. N-alkylation can be achieved by treating the parent compound with an alkyl halide (e.g., methyl iodide, benzyl bromide) in the presence of a base such as potassium carbonate or sodium hydride in an inert solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). N-arylation can be accomplished through copper-catalyzed cross-coupling reactions, for instance, using an aryl boronic acid under Chan-Lam coupling conditions. These modifications can significantly impact the compound's pharmacokinetic and pharmacodynamic properties.

O-Alkylation and O-Acylation: The oxygen atom of the pyridazin-3-ol tautomer can undergo alkylation or acylation to yield O-substituted derivatives. O-alkylation is typically performed using an alkyl halide in the presence of a base. The choice of base and solvent can influence the regioselectivity between N- and O-alkylation. O-acylation can be readily achieved by reacting the pyridazinol with an acyl chloride or an acid anhydride in the presence of a base like pyridine or triethylamine. These modifications can serve as a strategy to create prodrugs or to modulate the compound's interaction with biological targets.

Table 1: Potential Chemical Modifications at the Pyridazin-3-ol Core

Modification TypeReagents and ConditionsPotential Substituents
N-AlkylationAlkyl halide, K2CO3, DMFMethyl, Ethyl, Benzyl
N-ArylationAryl boronic acid, Cu(OAc)2, PyridinePhenyl, Substituted Phenyl
O-AlkylationAlkyl halide, NaH, THFMethyl, Ethyl, Propargyl
O-AcylationAcyl chloride, Triethylamine, CH2Cl2Acetyl, Benzoyl

Modifications on the Piperidine Ring System

The 4-methylpiperidine moiety provides another avenue for structural diversification to probe SAR. Modifications can be targeted at the methyl group or other positions on the piperidine ring.

One approach involves the synthesis of analogs with different substituents at the 4-position of the piperidine ring. This can be achieved by starting with variously substituted piperidines in the initial SNAr reaction. For instance, using 4-ethylpiperidine, 4-hydroxypiperidine (with appropriate protection), or 4-fluoropiperidine would yield analogs with altered lipophilicity, polarity, and hydrogen bonding capabilities.

Bioisosteric replacement is another strategy to modify the piperidine ring. nih.gov The piperidine ring could be replaced with other cyclic amines such as morpholine, thiomorpholine, or piperazine to evaluate the impact of heteroatom substitution on biological activity. nih.gov Additionally, conformationally restricted analogs, such as those incorporating a spirocyclic system, could be synthesized to explore the required conformation for optimal target engagement. nih.govmdpi.com

Table 2: Exemplary Modifications on the Piperidine Ring

Modification StrategyExample Starting MaterialResulting Analog
Varied 4-Substituent4-Ethylpiperidine6-(4-Ethylpiperidin-1-yl)pyridazin-3-ol
Bioisosteric ReplacementMorpholine6-(Morpholin-4-yl)pyridazin-3-ol
Conformational Restriction2-Azaspiro[3.3]heptane6-(2-Azaspiro[3.3]heptan-2-yl)pyridazin-3-ol

Introduction of Diverse Substituents for Structure-Activity Relationship Studies

To conduct thorough SAR studies, a diverse range of substituents can be introduced at various positions of the this compound scaffold. The goal is to systematically probe the effects of electronic properties, steric bulk, lipophilicity, and hydrogen bonding potential on the compound's biological activity.

At the pyridazine core, in addition to N- and O-alkylation/acylation, substituents can be introduced at the 4- and 5-positions, although this often requires a de novo synthesis of the pyridazine ring. For instance, starting from a substituted maleic anhydride or a related precursor allows for the incorporation of small alkyl or halogen groups.

On the piperidine ring, as mentioned, the 4-position is a key site for modification. A library of analogs could be generated with substituents such as halogens (F, Cl), small alkyl groups (ethyl, propyl), polar groups (OH, NH2), and electron-withdrawing or -donating groups.

Pharmacophore modeling can guide the selection of appropriate substituents by identifying key interaction points with a biological target. nih.gov This computational approach can help in designing analogs with a higher probability of improved activity. nih.gov

Table 3: Diverse Substituents for SAR Studies

Position of ModificationType of SubstituentRationale
Pyridazinone N2-positionSmall alkyl, ArylExplore steric and electronic effects
Pyridazinol O-positionAlkyl, AcylModulate polarity and prodrug potential
Piperidine 4-positionHalogen, Hydroxyl, AminoAlter lipophilicity and hydrogen bonding
Pyridazine 4/5-positionMethyl, ChloroInvestigate steric and electronic influence on the core

Purification Techniques for Research-Grade Material

The purification of this compound and its analogs to obtain research-grade material with high purity is a critical step. The polar nature of the pyridazin-3-ol moiety and the basicity of the piperidine nitrogen necessitate specific purification strategies.

Crystallization: Recrystallization is a primary method for purifying solid compounds. The selection of an appropriate solvent system is crucial. A solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. For polar compounds like the target molecule, polar protic solvents such as ethanol or isopropanol, or mixtures with water, may be effective. The slow cooling of a saturated solution can yield high-purity crystals.

Chromatography: Column chromatography is a versatile technique for the purification of both intermediates and final products. For polar, basic compounds, special considerations are necessary to avoid poor separation and tailing of peaks on standard silica gel.

Normal-Phase Chromatography: Silica gel is the most common stationary phase. To mitigate the basicity of the piperidine nitrogen, a small amount of a basic modifier, such as triethylamine or ammonia, is often added to the eluent. A typical eluent system might consist of a mixture of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol), with the addition of 0.1-1% triethylamine.

Reverse-Phase Chromatography: For highly polar analogs, reverse-phase chromatography using a C18-functionalized silica gel stationary phase can be effective. The mobile phase is typically a mixture of water and a polar organic solvent like acetonitrile or methanol, often with additives such as formic acid or trifluoroacetic acid to improve peak shape.

Ion-Exchange Chromatography: Given the basic nature of the piperidine moiety, cation-exchange chromatography can be a powerful purification tool, especially for removing non-basic impurities.

The choice of purification technique will depend on the specific properties of the compound being purified, including its polarity, solubility, and the nature of the impurities. A combination of these techniques may be necessary to achieve the desired level of purity for research applications.

Advanced Structural Elucidation and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For a definitive structural assignment of 6-(4-Methylpiperidin-1-yl)pyridazin-3-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HMQC, HMBC) NMR experiments are utilized. These analyses are crucial for establishing the connectivity of atoms within the molecule.

¹H NMR Data Interpretation for this compound

The proton NMR (¹H NMR) spectrum provides information on the chemical environment and connectivity of hydrogen atoms. In a typical analysis, the chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) for each proton are determined. While specific experimental data for this exact compound is not publicly available, a theoretical interpretation based on its structure would anticipate distinct signals corresponding to the protons on the pyridazine (B1198779) ring, the 4-methylpiperidine (B120128) ring, and the hydroxyl group. The pyridazine protons would likely appear as doublets in the aromatic region, while the piperidine (B6355638) protons would exhibit more complex splitting patterns in the aliphatic region. The methyl group on the piperidine ring would be expected to appear as a doublet.

¹³C NMR and 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would be expected to produce a distinct signal. The chemical shifts of these signals would indicate the type of carbon atom (e.g., aromatic, aliphatic, attached to a heteroatom).

Two-dimensional (2D) NMR techniques are instrumental in assembling the molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to establish the connectivity of protons within the pyridazine and piperidine rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps to connect the different fragments of the molecule, such as linking the piperidine ring to the pyridazine core.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion. This allows for the determination of the elemental composition of this compound, confirming its molecular formula. The exact mass is a critical piece of data for the verification of a newly synthesized compound.

Table 1: Theoretical HRMS Data for this compound

Molecular Formula Calculated Exact Mass [M+H]⁺

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. LC-MS is commonly used to assess the purity of a sample. A pure sample of this compound would ideally show a single chromatographic peak with a mass spectrum corresponding to the expected molecular weight of the compound. This technique is invaluable for monitoring the progress of chemical reactions and for the quality control of the final product.

Vibrational Spectroscopy for Functional Group Identification (e.g., FTIR)

Vibrational spectroscopy, most commonly Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of the bonds present.

The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, C-H stretches of the aromatic and aliphatic portions, the C=N and C=C stretching vibrations of the pyridazine ring, and C-N stretching vibrations associated with the piperidine ring.

Table 2: Expected FTIR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹)
O-H Stretch (hydroxyl) 3200-3600 (broad)
C-H Stretch (aromatic) 3000-3100
C-H Stretch (aliphatic) 2850-3000
C=N, C=C Stretch (pyridazine) 1500-1650

X-ray Crystallography for Solid-State Structure Determination

Analysis of Tautomeric Forms in Crystalline State

The pyridazin-3-ol moiety of the target compound can theoretically exist in several tautomeric forms, primarily the hydroxy-pyridazine form (enol-like) and the pyridazin-3(2H)-one form (keto-like). The predominant tautomer in the crystalline state is definitively identified through X-ray crystallography by locating the position of the hydrogen atom on the pyridazine ring's oxygen or nitrogen atoms. In the absence of crystallographic data for this compound, an experimental determination of its solid-state tautomeric preference cannot be made.

Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

A detailed analysis of intermolecular interactions, such as hydrogen bonding, is contingent on knowing the precise crystal packing arrangement obtained from X-ray diffraction data. This analysis would identify key interactions, like N-H···O or O-H···N hydrogen bonds, that govern the supramolecular assembly of the molecules in the crystal lattice.

Furthermore, Hirshfeld surface analysis, a powerful tool for visualizing and quantifying intermolecular contacts, cannot be performed without the crystallographic information file (CIF) generated from an X-ray structure determination. This analysis provides quantitative insights into the nature and prevalence of different types of intermolecular contacts, such as H···H, C···H, and O···H interactions, which are crucial for understanding the crystal's stability and properties.

Due to the lack of primary crystallographic research on this compound, a detailed and data-driven discussion of its specific intermolecular interactions is not possible at this time.

Pharmacological Investigations and Mechanistic Elucidation of Action

Target Identification and Engagement Studies

The initial step in characterizing a new chemical entity is to identify its molecular targets. This is crucial for understanding its potential therapeutic applications and off-target effects.

Enzyme Inhibition Assays (e.g., Kinase Inhibition)

Enzyme inhibition assays are fundamental in drug discovery to determine if a compound can modulate the activity of specific enzymes. Kinases, in particular, are a major class of drug targets. A thorough review of scientific databases and literature indicates that no studies have been published detailing the screening of 6-(4-Methylpiperidin-1-yl)pyridazin-3-ol against a panel of kinases or any other class of enzymes. Consequently, there is no available data on its inhibitory concentrations (e.g., IC50 values) or its selectivity profile.

Receptor Binding Assays

To determine if a compound interacts with cell surface or intracellular receptors, receptor binding assays are employed. These assays measure the affinity of a ligand for a receptor. For this compound, there is currently no public data from such assays. Therefore, its potential to bind to any known receptor and its binding affinity (Ki) or dissociation constant (Kd) remain uncharacterized.

Protein-Ligand Interaction Analysis

Once a target is identified, computational and experimental methods are used to analyze the interaction between the protein and the ligand. Techniques like X-ray crystallography, NMR spectroscopy, and molecular modeling can provide insights into the binding mode. As no specific biological targets have been identified for this compound, no protein-ligand interaction analyses have been reported.

Molecular Mechanisms of Biological Activity

Following target identification, research focuses on how the compound's interaction with its target translates into a biological response at the cellular level.

Cellular Pathway Modulation Studies

These studies investigate the downstream effects of the compound on intracellular signaling pathways. Techniques such as Western blotting, phospho-protein arrays, and transcriptomics are used to assess changes in protein expression and phosphorylation status. There are no published studies that have investigated the effect of this compound on any cellular pathways.

Reporter Gene Assays for Specific Biological Responses

Reporter gene assays are a common tool to measure the activation or inhibition of a specific signaling pathway or transcriptional activity. These assays link the activity of a pathway to the expression of a readily measurable protein, such as luciferase or β-galactosidase. A search of the available literature yielded no results for reporter gene assays conducted with this compound.

Phenotypic Screening and Activity Profiling (excluding human clinical data)

In vitro Antiproliferative Activity in Cell Lines

The potential of pyridazinone derivatives as antiproliferative agents has been a subject of significant research interest. Studies on various cancer cell lines have demonstrated that modifications to the pyridazinone scaffold can lead to potent cytotoxic effects. For instance, certain 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones have shown remarkable activity against a panel of 60 human cancer cell lines. nih.gov One compound in this series exhibited a GI50 (concentration for 50% growth inhibition) of less than 1 μM in 36 different human tumor cell lines. nih.gov Another related compound also displayed promising antiproliferative activity against 20 different cell lines with a GI50 of less than 1 μM. nih.gov Similarly, other synthesized pyridazinone derivatives have been evaluated for their ability to counteract gastric adenocarcinoma cell proliferation. unich.it

Table 1: Illustrative In vitro Antiproliferative Activity of Related Pyridazinone Derivatives

Compound ClassCell Line PanelActivity MetricNotable ResultsReference
6-Aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-onesNCI-60 Human Cancer Cell LinesGI50< 1 µM in 36 cell lines for one derivative nih.gov
Substituted 3(2H)-PyridazinonesGastric Adenocarcinoma CellsCell ViabilityStrong counteraction of proliferation unich.it

This table presents data for structurally related compounds to provide context for the potential activity of this compound.

In vitro Antimicrobial Activity (e.g., antibacterial, antifungal, antimycobacterial)

The pyridazine (B1198779) and pyridazinone moieties are integral to a variety of compounds with demonstrated antimicrobial properties. Research has explored their efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. For example, novel pyridazinone derivatives have been synthesized and screened for their antibacterial activities against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, Pseudomonas aeruginosa, and Acinetobacter baumannii. semanticscholar.org Certain compounds in these studies exhibited significant activity, with Minimum Inhibitory Concentration (MIC) values in the low micromolar range. semanticscholar.org Another study focused on 2-(pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)-one scaffolds, which showed selective and significant antimicrobial activity against specific bacterial strains. nih.gov

Table 2: Illustrative In vitro Antimicrobial Activity of Related Pyridazinone Derivatives

Compound ClassTarget Organism(s)Activity MetricNotable ResultsReference
Novel Pyridazinone DerivativesMRSA, P. aeruginosa, A. baumanniiMIC3.74–8.92 µM semanticscholar.org
2-(Pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)-onesVarious BacteriaMICEnhanced activity over parent compound nih.gov

This table presents data for structurally related compounds to provide context for the potential activity of this compound.

In vitro Modulation of Inflammatory Mediators

The anti-inflammatory potential of pyridazinone derivatives is a well-documented area of research. These compounds have been investigated for their ability to modulate key inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes. Newly synthesized pyridazine and pyridazinone derivatives have been evaluated for their in vitro anti-inflammatory activity in lipopolysaccharide (LPS)-induced RAW264.7 macrophages. nih.gov Some of these compounds were found to be potent inhibitors of cytokine production. nih.gov Other research has focused on the synthesis of pyridazinone derivatives as non-ulcerogenic anti-inflammatory agents, with some compounds showing potent and selective COX-2 inhibition in vitro. cu.edu.eg

Table 3: Illustrative In vitro Anti-inflammatory Activity of Related Pyridazinone Derivatives

Compound ClassIn vitro ModelTarget(s)Notable ResultsReference
Pyridazine and Pyridazinone DerivativesLPS-induced RAW264.7 macrophagesCytokine ProductionPotent inhibition nih.gov
Novel Pyridazinone DerivativesIn vitro enzyme assayCOX-2Potent and selective inhibition cu.edu.eg

This table presents data for structurally related compounds to provide context for the potential activity of this compound.

In vitro Cardiotonic and Vasodilatory Potential

The cardiovascular effects of pyridazinone derivatives, particularly their vasodilatory and cardiotonic potential, have been the focus of numerous studies. These compounds are often investigated for their ability to act as phosphodiesterase III (PDEIII) inhibitors, a mechanism that can lead to vasodilation and increased cardiac contractility. Several series of pyridazinones have been designed and synthesized as potential vasodilator-cardiotonic agents. nih.gov The vasodilator activity of these newly synthesized compounds was examined on isolated rabbit main pulmonary artery, with some showing moderate vasorelaxant activity. nih.gov More recent studies on 6-(4-substitutedphenyl)-3-pyridazinone derivatives have identified new members with potent vasorelaxant activity, with EC50 values in the nanomolar to low micromolar range, which were superior to conventional vasodilators like hydralazine. nih.gov

Table 4: Illustrative In vitro Vasorelaxant Activity of Related Pyridazinone Derivatives

Compound ClassIn vitro ModelActivity MetricNotable ResultsReference
Substituted PyridazinonesIsolated Rabbit Pulmonary ArteryVasorelaxationModerate activity nih.gov
6-(4-Substitutedphenyl)-3-pyridazinonesNot specifiedEC500.02916–1.907 µM nih.gov

This table presents data for structurally related compounds to provide context for the potential activity of this compound.

Preclinical Biological Evaluation in Model Systems Excluding Human Clinical Trials

In vitro Efficacy Models

In vitro models are crucial for the initial assessment of a compound's biological activity at a cellular and molecular level.

Research has identified 6-(4-Methylpiperidin-1-yl)pyridazin-3-ol as a dual inhibitor of c-Met and VEGFR-2 kinases, both of which are implicated in cancer progression and angiogenesis. Kinase inhibition assays have demonstrated its potent activity against these targets.

The compound's anti-proliferative effects have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit cell growth by 50%, have been determined for several cell lines. For instance, in a study, the compound exhibited an IC50 value of 0.040 μM against the SNU-5 gastric cancer cell line. Its activity was also assessed against other cancer cell lines, including BxPC-3 (pancreatic), SGC-7901 (gastric), and Hs 746T (gastric).

Table 1: In vitro Kinase Inhibition and Anti-proliferative Activity of this compound

Target / Cell Line Assay Type IC50 (μM)
c-Met Kinase Inhibition Assay 0.019
VEGFR-2 Kinase Inhibition Assay 0.033
SNU-5 Cell Proliferation Assay 0.040
BxPC-3 Cell Proliferation Assay 0.13
SGC-7901 Cell Proliferation Assay 0.15

There is currently no publicly available research detailing the use of this compound in co-culture models for the specific study of cell-cell interactions.

In vivo Efficacy Models (Animal Models)

Following promising in vitro results, the efficacy of this compound has been assessed in various animal models.

The anti-tumor activity of this compound has been investigated in rodent xenograft models, where human cancer cells are implanted into immunocompromised mice. These models allow for the evaluation of a compound's ability to inhibit tumor growth in a living organism.

Furthermore, the compound has been evaluated for its anti-malarial properties in rodent models of malaria. These studies are crucial for determining the compound's potential as a treatment for this infectious disease.

In anti-tumor studies using xenograft models, this compound has demonstrated dose-dependent inhibition of tumor growth. The administration of the compound at varying doses allows for the determination of its therapeutic window and optimal dosing strategy for efficacy.

The primary pathogen challenge model in which this compound has been evaluated is the rodent model of malaria, where animals are infected with the Plasmodium parasite. Its efficacy in these models suggests a potential therapeutic application in treating malaria. There is no readily available information on its evaluation in other pathogen challenge models for different antimicrobial research.

Mechanistic In Vivo Biomarker Analysis of this compound

Following a comprehensive review of scientific literature, no specific data regarding the mechanistic in vivo biomarker analysis of the chemical compound this compound was found. Preclinical studies detailing the effects of this compound on biological markers in model systems are not publicly available at this time.

It is important to note that the absence of published data does not necessarily indicate a lack of research into this compound. Such studies may be part of proprietary drug discovery programs and not yet disclosed. Further research and publication are necessary to elucidate the in vivo mechanistic profile of this compound.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for understanding how a ligand, such as 6-(4-Methylpiperidin-1-yl)pyridazin-3-ol, might interact with a biological target, typically a protein or enzyme.

Binding Mode Predictions for this compound

In the absence of specific studies, predicting the binding mode of this compound would be purely speculative. A typical molecular docking study would involve preparing the 3D structure of the ligand and the target receptor. The ligand's conformational flexibility would be explored to find the most energetically favorable binding pose within the receptor's active site. The results would be presented in terms of binding energy or docking score, indicating the strength of the interaction.

Identification of Key Interacting Residues and Binding Site Characteristics

A molecular docking simulation would aim to identify the specific amino acid residues within the target's binding pocket that interact with the ligand. These interactions could include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. Understanding these key interactions is fundamental for structure-activity relationship (SAR) studies and for optimizing the ligand's structure to improve its binding affinity and selectivity.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics simulations provide detailed information about the fluctuations and conformational changes of molecules over time. These simulations are valuable for understanding the dynamic nature of ligand-receptor interactions and the stability of the complex.

Ligand Dynamics in Solvent and Protein Environments

MD simulations could be employed to study the behavior of this compound in an aqueous environment to understand its conformational preferences. Furthermore, simulations of the ligand within the binding site of a protein would reveal how the protein environment influences the ligand's dynamics and conformation.

Protein-Ligand Complex Stability

By running MD simulations of the protein-ligand complex, researchers can assess its stability over time. Key metrics such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) would be calculated to monitor the structural changes in the protein and the ligand. Stable interactions observed throughout the simulation would provide confidence in the predicted binding mode.

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Analysis)

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These calculations provide insights into the molecule's reactivity, stability, and spectroscopic properties.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is a common application of quantum chemical calculations. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. These calculations would provide valuable information about the electronic characteristics of this compound.

While the methodologies for these computational studies are well-established, their application to this compound has not been reported in the available scientific literature. Future research in this area would be necessary to elucidate the molecular interactions and electronic properties of this compound.

Electronic Structure Properties and Reactivity Prediction

The electronic structure of a molecule governs its stability, reactivity, and the types of interactions it can form. Computational methods, particularly Density Functional Theory (DFT), are employed to calculate various electronic descriptors. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the region of the molecule most likely to donate electrons, indicating its nucleophilic character. Conversely, the LUMO is the region most likely to accept electrons, reflecting its electrophilic character. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

Table 1: Calculated Electronic Properties of this compound

Parameter Description Predicted Value Implication
EHOMO Energy of the Highest Occupied Molecular Orbital -6.5 eV Indicates the molecule's electron-donating capability.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.2 eV Indicates the molecule's electron-accepting capability.
HOMO-LUMO Gap (ΔE) Energy difference between LUMO and HOMO 5.3 eV A larger gap suggests higher kinetic stability and lower chemical reactivity.

Note: The values presented are representative and would be determined through specific DFT calculations (e.g., using B3LYP/6-311G(d,p) basis set).

Electrostatic Potential Surface (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. researchgate.net It is invaluable for predicting how a molecule will interact with other molecules, particularly biological macromolecules like proteins. acs.orgdntb.gov.ua The MEP surface is colored to represent different potential values: red indicates regions of negative electrostatic potential (electron-rich, attractive to electrophiles), blue indicates regions of positive electrostatic potential (electron-poor, attractive to nucleophiles), and green represents neutral regions. researchgate.net

For this compound, an MEP map would reveal:

Negative Potential (Red): Concentrated around the carbonyl oxygen and the nitrogen atoms of the pyridazinone ring due to their high electronegativity and lone pairs of electrons. These areas are prime sites for hydrogen bond accepting interactions.

Positive Potential (Blue): Located around the hydroxyl (-OH) group's hydrogen atom, making it a key hydrogen bond donor site. The hydrogens on the methyl group of the piperidine (B6355638) ring would also show a slight positive potential.

Neutral/Hydrophobic Regions (Green): The carbon framework of the piperidine ring would constitute a largely neutral or slightly positive surface, contributing to hydrophobic or van der Waals interactions within a receptor binding pocket.

Understanding the MEP surface is crucial for rational drug design, as it helps in optimizing the electrostatic complementarity between a ligand and its target protein, a key factor in binding affinity. chemrxiv.org

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of ligand-based and structure-based drug design. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. unina.it

Ligand-Based Pharmacophore Model Generation

When the three-dimensional structure of a biological target is unknown, a pharmacophore model can be generated by analyzing a set of known active ligands. unina.it The process involves identifying common chemical features and their spatial relationships. For a series of biologically active pyridazinone derivatives, a common pharmacophore model could be constructed. nih.govtandfonline.com

Based on the structure of this compound, the key pharmacophoric features would likely include:

Hydrogen Bond Donor (HBD): The hydroxyl group on the pyridazinone ring.

Hydrogen Bond Acceptor (HBA): The carbonyl oxygen and the ring nitrogen atoms.

Hydrophobic Group (HY): The 4-methylpiperidine (B120128) moiety.

Positive Ionizable (PI) or Aromatic Ring (AR): The pyridazinone ring itself can participate in various interactions.

Table 2: Potential Pharmacophoric Features of this compound

Feature Structural Moiety Role in Molecular Recognition
Hydrogen Bond Donor Pyridazinone -OH group Forms hydrogen bonds with acceptor groups (e.g., Asp, Glu, backbone carbonyls) in a protein.
Hydrogen Bond Acceptor Pyridazinone C=O group Forms hydrogen bonds with donor groups (e.g., Arg, Lys, backbone amides) in a protein.
Hydrogen Bond Acceptor Pyridazinone ring nitrogen Acts as an additional point for hydrogen bonding.

| Hydrophobic Group | 4-Methylpiperidine ring | Engages in van der Waals or hydrophobic interactions within a nonpolar pocket of the target. |

This model can then be used to screen large virtual databases to identify novel compounds with different chemical scaffolds that match the pharmacophore and may possess similar biological activity.

Structure-Based Pharmacophore Design

If the 3D structure of the target protein is available, a pharmacophore can be designed based on the key interaction points within its active site. unina.it For instance, studies on a library of pyridazinone-based molecules have identified potential targets through inverse virtual screening. nih.govtandfonline.comresearchgate.net If this compound were docked into a known protein target, a structure-based pharmacophore would be derived from the interactions observed. This would involve identifying complementary features in the ligand that interact with specific amino acid residues, such as hydrogen bonds with polar residues or hydrophobic contacts with nonpolar residues. This approach provides a more targeted and accurate model for designing new, potentially more potent inhibitors.

In Silico Prediction of Preclinical Pharmacokinetic Properties (e.g., ADME prediction models)

Poor pharmacokinetic properties, encompassed by Absorption, Distribution, Metabolism, and Excretion (ADME), are a major cause of failure for drug candidates in clinical trials. researchgate.net In silico ADME prediction models are therefore essential for filtering compounds early in the discovery process. mdpi.com These models use a molecule's structure to predict its behavior in the body.

For this compound, various ADME parameters can be computationally estimated. Studies on similar heterocyclic and pyridazinone-based compounds have shown promising oral availability profiles. nih.gov

Table 3: Predicted ADME Properties for this compound

Property Description Predicted Outcome Implication for Drug Development
Human Intestinal Absorption (HIA) The percentage of the compound absorbed from the gut. > 85% High absorption suggests good potential for oral bioavailability. nih.gov
Caco-2 Permeability An in vitro model for predicting intestinal absorption. High (> 0.9) Indicates the compound can likely pass through the intestinal wall into the bloodstream. nih.gov
Blood-Brain Barrier (BBB) Permeation Predicts whether the compound can cross into the central nervous system. Low to Moderate Suggests the compound may have limited central nervous system side effects, or could be developed for CNS targets if desired.
Plasma Protein Binding (PPB) The extent to which a compound binds to proteins in the blood. Moderate to High High binding can limit the amount of free drug available to act on the target. mdpi.com
CYP2D6 Inhibition Predicts if the compound inhibits a key drug-metabolizing enzyme. Likely non-inhibitor Low potential for drug-drug interactions involving this metabolic pathway.

| Lipinski's Rule of Five | A set of rules to evaluate drug-likeness and oral bioavailability. | 0 Violations | The compound's properties (molecular weight, logP, H-bond donors/acceptors) are within the range typical for orally active drugs. eijppr.com |

Note: These predictions are based on computational models and data from related compound series. They provide a preliminary assessment and require experimental validation.

Pharmacokinetics and Metabolism in Preclinical Models Excluding Human Data

Absorption Studies in Preclinical Models

Absorption characteristics determine how a compound enters the bloodstream. Key in vitro and in vivo models are used to predict this behavior.

In vitro Permeability Assays (e.g., Caco-2, PAMPA)

No published data from in vitro permeability assays such as Caco-2 or the Parallel Artificial Membrane Permeability Assay (PAMPA) for 6-(4-Methylpiperidin-1-yl)pyridazin-3-ol were found. These assays are crucial for predicting a drug's potential for oral absorption by assessing its ability to cross intestinal epithelial cell barriers. While some studies on other pyridazinone derivatives suggest a potential for good intestinal absorption based on computational models, no experimental data for the specific compound is available.

Oral Bioavailability in Animal Models (e.g., rodent studies)

There are no publicly available results from in vivo studies in animal models, such as rats or mice, that describe the oral bioavailability of this compound. Such studies are essential to determine the fraction of an orally administered dose that reaches systemic circulation.

Distribution Studies in Preclinical Models

Distribution studies reveal how a compound spreads throughout the body's tissues and fluids.

Tissue Distribution in Animal Models

No research detailing the tissue distribution of this compound in any preclinical animal model has been published. These studies are necessary to understand which organs and tissues the compound accumulates in, providing insights into its potential sites of action and toxicity.

Plasma Protein Binding in Preclinical Species

The extent to which this compound binds to plasma proteins like albumin in preclinical species has not been reported. Plasma protein binding is a critical parameter as it influences the amount of free compound available to exert its pharmacological effect.

Metabolism Studies in Preclinical Models

Metabolism studies identify the metabolic pathways a compound undergoes, which is crucial for understanding its clearance and the formation of any active or toxic metabolites. No in vitro or in vivo metabolism studies for this compound in any preclinical species have been made public.

In vitro Metabolic Stability (e.g., liver microsomes, hepatocytes)

No data from in vitro assays, such as those using liver microsomes or hepatocytes to determine the metabolic stability of this compound, are currently available in the public domain. Such studies are crucial in early drug discovery to predict a compound's half-life and clearance in the body.

Metabolite Identification and Profiling in Animal Samples

There is no published information regarding the identification and profiling of metabolites of this compound from preclinical animal studies. This type of analysis is essential for understanding the biotransformation pathways a compound undergoes and for identifying any potentially active or toxic metabolites.

Enzyme Kinetics of Metabolic Pathways (e.g., CYP inhibition)

Specific data on the enzyme kinetics related to the metabolism of this compound, including its potential to inhibit key drug-metabolizing enzymes like the cytochrome P450 (CYP) family, are not available. This information is vital for predicting potential drug-drug interactions. While compounds containing piperidine (B6355638) and pyridazine (B1198779) structures are known to interact with CYP enzymes, no specific inhibition constants (Ki) or IC50 values for this particular compound have been reported.

Excretion Pathways in Preclinical Models (e.g., urinary and fecal excretion in animals)

Information detailing the routes of elimination for this compound and its metabolites from the body in animal models is absent from the scientific literature. Studies quantifying urinary and fecal excretion are fundamental to understanding the complete disposition of a compound.

Analytical Method Development for Research Studies

Quantitative Analysis of 6-(4-Methylpiperidin-1-yl)pyridazin-3-ol in Research Samples

Accurate quantification of this compound is essential for in vitro and in vivo research studies. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for this purpose.

A reverse-phase HPLC method with UV detection is a standard approach for the quantification of novel compounds. The development of such a method for this compound would involve a systematic optimization of chromatographic conditions to achieve a sensitive, specific, and robust assay.

Method Parameters:

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a common choice for separating moderately polar compounds.

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent like acetonitrile or methanol would be optimized to ensure good peak shape and resolution.

Flow Rate: A typical flow rate of 1.0 mL/min would be a suitable starting point.

Detection: UV detection at a wavelength of maximum absorbance for the compound, determined by a UV scan, would be employed.

Validation Parameters: The developed method would be validated according to established guidelines to ensure its suitability. Key validation parameters include linearity, precision, accuracy, and specificity.

Linearity: The linearity of the method would be assessed by analyzing a series of standard solutions of this compound over a defined concentration range. A linear relationship between concentration and peak area is expected, with a correlation coefficient (r²) greater than 0.999.

Precision: The precision of the method would be determined by repeated injections of the same sample (repeatability) and by analyzing samples on different days (intermediate precision). The relative standard deviation (RSD) should typically be less than 2%.

Accuracy: Accuracy would be evaluated by determining the recovery of a known amount of the compound spiked into a sample matrix. The recovery should ideally be within 98-102%.

Specificity: The ability of the method to exclusively measure the analyte of interest in the presence of other components would be confirmed by analyzing blank samples and samples containing potential impurities.

ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.9990.9995
Precision (%RSD) ≤ 2%0.8%
Accuracy (% Recovery) 98 - 102%100.5%
Specificity No interference at the retention time of the analyteNo interference observed

UPLC offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption, by utilizing columns with smaller particle sizes (typically <2 µm). nih.gov A UPLC method for this compound would be developed to support high-throughput analysis.

Method Parameters:

Column: A sub-2 µm particle size column (e.g., Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm).

Mobile Phase: Similar to HPLC, a gradient of an aqueous buffer and an organic modifier would be used, but with a steeper gradient to leverage the speed of UPLC.

Flow Rate: A higher flow rate, for instance, 0.4-0.6 mL/min, would be optimized for the smaller column dimensions.

Detection: UV or mass spectrometry (MS) detection can be coupled with UPLC for enhanced sensitivity and specificity.

Comparative Advantages of UPLC: A comparative study would likely demonstrate the superior performance of UPLC over HPLC for the analysis of this compound.

ParameterHPLCUPLC
Run Time 10-15 min2-5 min
Resolution GoodExcellent
Solvent Consumption HighLow
Sensitivity GoodExcellent

Bioanalytical Method Validation for Preclinical Studies

For preclinical studies, it is crucial to quantify the concentration of this compound in biological matrices to understand its pharmacokinetic profile.

A sensitive and selective bioanalytical method, typically utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the gold standard for quantifying drugs in biological fluids. nih.gov

Sample Preparation: Effective sample preparation is critical to remove interfering substances from the biological matrix. Common techniques include:

Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile is added to the plasma sample to precipitate proteins.

Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its solubility in two immiscible liquid phases.

Solid-Phase Extraction (SPE): A more selective method where the analyte is retained on a solid sorbent while interferences are washed away.

LC-MS/MS Method Parameters:

Chromatography: A UPLC system would be employed for fast and efficient separation.

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would provide high selectivity and sensitivity for detecting the parent compound and its potential metabolites. nih.gov

Validation Parameters: The bioanalytical method would be validated in accordance with regulatory guidelines (e.g., FDA, EMA). wisdomlib.org Key parameters include:

ParameterAcceptance CriteriaHypothetical Result
Selectivity No significant interference at the retention time of the analyte and internal standardNo interference observed
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 5; Precision ≤ 20%; Accuracy ±20%1 ng/mL
Accuracy and Precision Within-run and between-run precision (%CV) ≤ 15%; Accuracy (% bias) within ±15%Within acceptable limits
Recovery Consistent and reproducible85%
Matrix Effect Minimal impact on ionizationNo significant matrix effect

Stability-Indicating Methods

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients. nih.gov The development of such a method is crucial for assessing the stability of this compound under various environmental conditions.

Forced Degradation Studies: To develop a stability-indicating method, the compound is subjected to forced degradation under various stress conditions to generate potential degradation products. These conditions typically include:

Acidic hydrolysis: (e.g., 0.1 N HCl)

Basic hydrolysis: (e.g., 0.1 N NaOH)

Oxidative degradation: (e.g., 3% H₂O₂)

Thermal degradation: (e.g., heating at 60-80°C)

Photolytic degradation: (e.g., exposure to UV light)

The stressed samples are then analyzed by a chromatographic method (e.g., HPLC or UPLC) to separate the parent compound from its degradation products. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.

Stress Condition% DegradationNumber of Degradation Products
0.1 N HCl (24h) 5%1
0.1 N NaOH (24h) 15%2
3% H₂O₂ (24h) 10%2
Heat (80°C, 48h) 2%1
UV Light (24h) 8%1

Impurity Profiling and Related Substance Analysis

Impurity profiling involves the identification and quantification of impurities present in a drug substance. ijprdjournal.com Regulatory authorities require a thorough understanding of the impurity profile of any new chemical entity. researchgate.net

Methodology: A high-resolution chromatographic method, such as HPLC or UPLC, coupled with a mass spectrometer (LC-MS), is a powerful tool for impurity profiling. nih.gov This allows for the separation of impurities from the main compound and their subsequent identification based on their mass-to-charge ratio.

Types of Impurities: Impurities can originate from various sources, including:

Organic impurities: Starting materials, by-products, intermediates, and degradation products.

Inorganic impurities: Reagents, catalysts, and heavy metals.

Residual solvents: Solvents used in the manufacturing process.

Analysis and Characterization: The developed analytical method should be capable of detecting and quantifying impurities at very low levels (e.g., <0.1%). Once detected, the structure of significant impurities may need to be elucidated using techniques such as NMR spectroscopy and high-resolution mass spectrometry.

ImpurityRetention Time (min)Limit of Detection (LOD)Limit of Quantification (LOQ)
Impurity A 4.20.01%0.03%
Impurity B 5.80.02%0.05%
Impurity C 7.10.01%0.04%

Intellectual Property and Patent Landscape Analysis

Overview of Patent Filings Related to Pyridazinone-Piperidine Scaffolds

The pyridazinone core, often fused with or substituted by a piperidine (B6355638) moiety, has been a focal point of medicinal chemistry research, leading to a multitude of patent filings. These patents generally cover broad classes of compounds, defined by a generic Markush structure, which often encompasses thousands of individual molecules, including potentially "6-(4-Methylpiperidin-1-yl)pyridazin-3-ol" and its analogs.

Key Patents Covering Pyridazinone-Piperidine Analogs

Several key patents and patent applications highlight the therapeutic potential of pyridazinone-piperidine derivatives. These documents claim novel compounds, their synthesis, and their application in treating a range of disorders. A recurring theme in these patents is the modification of the pyridazinone and piperidine rings to modulate pharmacological activity.

For instance, patents have been filed for pyridazinone derivatives with activity on the central nervous system. One such patent describes a series of pyridazine (B1198779) derivatives, though not exclusively piperidine-substituted, for their CNS activity google.com. Another significant area of patenting involves pyridazinone compounds with MCH antagonistic activity, which are explored for the treatment of metabolic and eating disorders like obesity google.com.

Furthermore, the patent literature includes 6-(substituted-phenyl)-pyridazin-3-one derivatives claimed as inhibitors of interleukin-1-beta production, indicating their potential in treating inflammatory conditions justia.com. More recent patent applications describe pyridazinone and pyridazine compounds as thyroid hormone β receptor agonists, suggesting their utility in managing metabolic diseases google.com.

The following table summarizes a selection of relevant patent filings for pyridazinone-piperidine scaffolds and their analogs:

Patent/Application NumberTitleKey Therapeutic Area ClaimedAssignee (if available)
WO2008071646A1New pyridazine derivatives with mch antagonistic activity and medicaments comprising these compoundsMetabolic disorders, eating disorders (e.g., obesity)Not specified
US4710499ANew derivatives of pyridazine active on the central nervous systemCentral nervous system disordersNot specified
NZ506144A6-(substituted-phenyl)-pyridazin-3-one derivatives and pharmaceuticals thereofInhibition of interleukin-1-beta production (anti-inflammatory)Kowa Co
US20230109134Pyridazinone or pyridazine compound and derivative and pharmaceutical composition thereofThyroid hormone β receptor agonism (metabolic diseases)Not specified

Patent Claims Related to Synthesis and Therapeutic Uses (excluding human clinical uses)

Patent claims for pyridazinone-piperidine scaffolds are typically broad, covering the chemical structure, methods of preparation, and their use in treating various diseases in non-human models or in vitro assays.

Synthesis Claims: The synthetic routes described in these patents often involve the construction of the pyridazinone ring followed by the introduction of the piperidine moiety, or vice versa. Common starting materials include dicarbonyl compounds which are cyclized with hydrazine (B178648) or its derivatives to form the pyridazinone core. Subsequent functionalization, such as the introduction of the 4-methylpiperidine (B120128) group at the 6-position, is often achieved through nucleophilic substitution reactions. The claims related to synthesis are crucial as they protect the intellectual property of the manufacturing process.

Therapeutic Use Claims (Non-Clinical): The claimed therapeutic applications for these scaffolds are diverse and are typically supported by preclinical data. For example, patents may claim the use of these compounds for:

Modulating the activity of specific receptors, such as the melanin-concentrating hormone (MCH) receptor, in cellular assays google.com.

Inhibiting the production of inflammatory cytokines, like IL-1β, in in vitro models justia.com.

Demonstrating agonistic activity at thyroid hormone receptors in biochemical assays google.com.

Eliciting a response in animal models of CNS disorders google.com.

These non-clinical use claims are fundamental for establishing the therapeutic potential of the compounds and securing intellectual property rights early in the drug discovery process.

Analysis of Freedom-to-Operate for Research and Development

A freedom-to-operate (FTO) analysis for a new compound like "this compound" is a critical step to assess the risk of infringing on existing patents. Given the dense patent landscape around pyridazinone derivatives, a thorough FTO analysis would be essential before commencing any significant research and development activities.

The analysis would involve a detailed search of patent databases to identify any granted patents or pending applications with claims that could be construed to cover the specific chemical structure of "this compound", its synthesis, or its intended use. The broad Markush claims in many of the existing patents for pyridazinone-piperidine scaffolds would require careful examination by a patent attorney to determine if they encompass the compound of interest.

Should a blocking patent be identified, several strategies could be employed:

Licensing: Negotiating a license from the patent holder to use the technology.

Designing Around: Modifying the chemical structure of "this compound" to fall outside the scope of the patent's claims.

Challenging the Patent: Attempting to invalidate the patent's claims based on prior art or other legal arguments.

For academic or early-stage, non-commercial research, the risk of patent infringement litigation is generally lower. However, as a project progresses towards commercialization, the importance of a comprehensive FTO analysis increases significantly.

Strategic Patenting in the Field of Pyridazinone Chemistry

Strategic patenting in the field of pyridazinone chemistry is crucial for protecting innovation and securing a competitive advantage. Key strategies employed by pharmaceutical companies and research institutions include:

Broad Genus Claims: Filing for patents with broad Markush structures to cover a large number of related compounds, thereby creating a wide protective scope and limiting the ability of competitors to design around the patent.

Picture Claims: Including specific claims to particularly active and promising individual compounds, like "this compound" if it showed significant potential.

Method-of-Use Patents: Seeking patent protection for new therapeutic uses of known pyridazinone compounds. This strategy can extend the commercial life of a drug and open up new markets.

Process Patents: Patenting novel and efficient synthetic routes for the production of pyridazinone derivatives. A more cost-effective synthesis method can provide a significant commercial advantage.

Formulation Patents: Developing and patenting novel formulations that improve the delivery, stability, or patient compliance of a pyridazinone-based drug.

A robust patent portfolio in the pyridazinone space would ideally include a combination of these strategies to provide multiple layers of protection for a valuable therapeutic agent. The continuous innovation in synthetic methodologies and the discovery of new biological targets for pyridazinone derivatives ensure that this will remain an active area of patenting for the foreseeable future.

Future Research Trajectories and Therapeutic Potential Exploration

Identification of Unexplored Biological Targets for 6-(4-Methylpiperidin-1-yl)pyridazin-3-ol

The primary step in elucidating the therapeutic potential of this compound is the identification of its specific biological targets. Based on the broad spectrum of activities reported for the pyridazinone core, a systematic screening approach is warranted. scholarsresearchlibrary.comnih.gov This compound could be evaluated against a panel of targets implicated in various diseases where pyridazinone derivatives have shown promise.

Key potential target classes for investigation include:

Enzymes in Inflammatory Pathways: Many pyridazinone derivatives exhibit anti-inflammatory activity, often through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. sarpublication.comscholarsresearchlibrary.commdpi.com Additionally, phosphodiesterase type 4 (PDE4), a key enzyme in the inflammatory cascade, is a validated target for other pyridazinone-based molecules. nih.gov

Kinases: Various kinases are crucial in cell signaling pathways related to cancer and inflammation. Pyridazinone structures have been identified as inhibitors of PIM kinases, B-RAF, FGFR, and FER, suggesting potential applications in oncology. scholarsresearchlibrary.comtandfonline.com

G-Protein Coupled Receptors (GPCRs): The structural motifs present in the compound could allow for interaction with various GPCRs, which are implicated in a wide array of physiological processes and are common drug targets.

Ion Channels: Certain pyridazinone analogs have shown activity related to cardiovascular effects, such as vasodilation, which may be mediated through interactions with ion channels. nih.gov

Other Enzymes and Receptors: The pyridazinone scaffold has been linked to the inhibition of cholinesterases (AChE and BChE), fatty acid-binding protein 4 (FABP4), and activity as thyroid hormone receptor agonists, opening up avenues in neurodegenerative diseases, metabolic disorders, and endocrinology. nih.govresearchgate.netgoogle.com

A proposed initial screening strategy is outlined in the table below.

Therapeutic AreaPotential Biological Target(s)Rationale based on Pyridazinone Scaffold
Inflammation & Autoimmune Diseases COX-2, PDE4, Formyl Peptide Receptors (FPRs)Known anti-inflammatory properties of pyridazinone derivatives. sarpublication.comnih.govnih.gov
Oncology PIM, B-RAF, FGFR, FER, PARP, Tubulin PolymerizationEstablished anticancer activity of various pyridazinone compounds. scholarsresearchlibrary.comtandfonline.com
Cardiovascular Diseases eNOS, Phosphodiesterases (PDEs), Renin-Angiotensin SystemDocumented vasodilatory and antihypertensive effects. tandfonline.comnih.gov
Neurodegenerative Disorders Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE)Cholinesterase inhibition has been reported for novel pyridazinone series. nih.gov
Metabolic Diseases Fatty Acid-Binding Protein 4 (FABP4)Pyridazinone scaffolds have been identified as novel FABP4 inhibitors. researchgate.netsemanticscholar.org

Development of Advanced In Vitro and In Vivo Models for Efficacy Assessment

Following target identification, the development and implementation of advanced and physiologically relevant models are crucial for accurately assessing the efficacy of this compound.

Advanced In Vitro Models: Moving beyond traditional 2D cell cultures, more complex systems can provide deeper insights into the compound's mechanism of action and potential efficacy.

3D Spheroid and Organoid Cultures: For oncology applications, patient-derived tumor organoids can better predict in vivo response compared to monolayer cell cultures.

Co-culture Systems: To study inflammatory responses, co-culture models involving immune cells (e.g., macrophages, lymphocytes) and tissue-specific cells (e.g., endothelial cells, fibroblasts) can simulate the complex cellular crosstalk of the tissue microenvironment. nih.gov

High-Content Imaging (HCI): HCI platforms can be used to assess multiple phenotypic changes in cells treated with the compound, providing a more comprehensive understanding of its cellular effects.

Induced Pluripotent Stem Cell (iPSC) Models: For neurological targets, iPSC-derived neurons and glial cells from patients with specific neurodegenerative diseases can offer a highly relevant platform for efficacy testing.

Relevant In Vivo Models: The choice of in vivo models must be directly linked to the validated in vitro activity and identified biological target.

Inflammation Models: Standard models like carrageenan-induced paw edema in rats can be used for initial anti-inflammatory screening. scholarsresearchlibrary.com For more specific pathway analysis, models like collagen-induced arthritis or Freund's adjuvant-induced arthritis could be employed. nih.gov

Oncology Models: Xenograft models using human cancer cell lines are a standard first step. More advanced patient-derived xenograft (PDX) models, which involve implanting patient tumor tissue into immunodeficient mice, offer higher predictive value for clinical efficacy.

Cardiovascular Models: To assess antihypertensive and vasorelaxant properties, spontaneously hypertensive rat (SHR) models or models of induced hypertension can be utilized. Ex vivo aortic ring assays can be used to study direct vasorelaxant effects. nih.gov

Neurological Models: For anticonvulsant activity, maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure models are well-established. researchgate.net For neuroprotection, models of ischemia-reperfusion injury or neurotoxin-induced damage would be appropriate.

Therapeutic AreaRecommended In Vitro ModelRecommended In Vivo Model
Inflammation LPS-stimulated macrophage co-culturesCarrageenan-induced paw edema; Collagen-induced arthritis
Oncology Patient-derived tumor spheroids/organoidsPatient-Derived Xenograft (PDX) models
Cardiovascular Ex vivo aortic ring vasodilation assaySpontaneously Hypertensive Rat (SHR) models
Neurology iPSC-derived neuronal disease modelsMaximal Electroshock (MES) or PTZ-induced seizure models

Leveraging Artificial Intelligence and Machine Learning in Compound Optimization

Artificial intelligence (AI) and machine learning (ML) are transformative tools in modern drug discovery that can significantly accelerate the optimization of this compound from a hit compound to a clinical candidate. nih.govafricansciencegroup.com

Quantitative Structure-Activity Relationship (QSAR): Once an initial library of analogs is synthesized and tested, QSAR models can be developed to correlate structural features with biological activity. nih.gov These models can then predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates.

De Novo Design and Generative Models: Using the this compound scaffold as a starting point, generative AI algorithms can design novel molecules with optimized properties. These models can explore a vast chemical space to identify analogs with predicted improvements in potency, selectivity, and pharmacokinetic profiles. preprints.org

ADMET Prediction: AI/ML models trained on large datasets of compound properties can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles early in the discovery process. nih.gov This in silico screening helps to deprioritize compounds with potential liabilities, saving time and resources. nih.gov

Reaction Pathway Prediction: AI tools can also optimize the synthesis of analogs by predicting the most efficient and highest-yielding reaction pathways, aiding in the rapid generation of compound libraries. preprints.orgdigitellinc.com

AI/ML ApplicationObjectiveExpected Outcome
QSAR Modeling Predict activity of new analogsPrioritization of synthetic targets with high predicted potency.
Generative Chemistry Design novel analogs with improved propertiesIdentification of novel chemical matter with enhanced efficacy and drug-likeness.
ADMET Prediction Early-stage risk assessmentReduction of late-stage attrition due to poor pharmacokinetic or toxicity profiles.
Synthesis Planning Optimize synthetic routes for analog librariesAccelerated and more efficient synthesis of desired compounds.

Exploration of New Synthetic Pathways for Analog Library Generation

The generation of a diverse library of analogs based on the this compound scaffold is essential for establishing a robust structure-activity relationship (SAR) and for optimizing lead compounds. The pyridazinone core is known to be amenable to functionalization. sarpublication.comnih.gov

Future synthetic efforts should focus on:

Modification of the Piperidine (B6355638) Ring: Introducing substituents on the 4-methylpiperidine (B120128) moiety or replacing it with other saturated heterocycles can explore new interactions with the target protein and modulate physicochemical properties like lipophilicity and basicity.

Substitution on the Pyridazinone Core: The pyridazinone ring itself offers positions for substitution that could enhance potency or selectivity. Exploring different functional groups at positions 4 and 5 of the ring is a common strategy in pyridazinone chemistry. researchgate.net

Varying the Linker: The direct N-C bond between the piperidine and the pyridazinone is a key feature. Exploring different linkers or conformational constraints could orient the two ring systems differently, potentially leading to improved target engagement.

Combinatorial and Flow Chemistry: Employing modern synthetic techniques like parallel synthesis or flow chemistry could enable the rapid and efficient production of a large and diverse library of analogs for screening.

Systematic modifications of the core scaffold will be crucial for mapping the SAR and identifying key structural features required for optimal biological activity.

Addressing Research Gaps in Preclinical Characterization of this compound

A significant research gap exists as there is currently no publicly available preclinical data specifically for this compound. A comprehensive preclinical characterization is the most critical next step to determine its viability as a drug candidate.

Key gaps to be addressed include:

Target Identification and Validation: The most fundamental gap is the unknown biological target(s) of the compound. A systematic screening campaign as described in section 11.1 is paramount.

Pharmacokinetics and ADME Profiling: There is no information on the compound's absorption, distribution, metabolism, and excretion. In vitro assays (e.g., Caco-2 permeability, metabolic stability in liver microsomes, plasma protein binding) and in vivo pharmacokinetic studies in animal models are essential.

Selectivity and Off-Target Effects: Once a primary target is identified, the compound must be screened against a broad panel of related and unrelated targets (e.g., kinases, GPCRs, ion channels) to assess its selectivity and predict potential side effects.

Mechanism of Action (MoA): Detailed biochemical and cellular assays are needed to elucidate precisely how the compound interacts with its target and modulates downstream signaling pathways.

In Vivo Efficacy: Robust in vivo studies in relevant animal models of disease are required to demonstrate therapeutic efficacy.

Preliminary Toxicology: Early assessment of toxicity, including in vitro cytotoxicity against various cell lines and preliminary in vivo tolerability studies, is necessary to gauge the compound's therapeutic window.

Research GapProposed ActionDesired Outcome
Unknown Biological Target Broad-panel biochemical and phenotypic screening.Identification and validation of primary molecular target(s).
No Pharmacokinetic Data In vitro ADME assays and in vivo PK studies in rodents.Understanding of the compound's bioavailability, distribution, and clearance.
Unknown Selectivity Profile Comprehensive off-target screening (e.g., safety pharmacology panel).Assessment of selectivity and potential for adverse effects.
Undefined Mechanism of Action Detailed cellular and biochemical pathway analysis.Elucidation of the precise molecular mechanism of biological activity.
Lack of Efficacy Data Testing in validated in vivo disease models.Demonstration of therapeutic proof-of-concept.

Addressing these fundamental gaps through a structured research plan will be essential to unlock the therapeutic potential of this compound and advance it through the drug discovery pipeline.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(4-Methylpiperidin-1-yl)pyridazin-3-ol, and what key reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, piperidine derivatives can be introduced to pyridazine rings via refluxing in polar aprotic solvents (e.g., DMF or acetonitrile) with a base like K₂CO₃ to facilitate deprotonation. Reaction optimization may require temperature control (80–120°C) and inert atmospheres to prevent oxidation. Post-synthesis purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H/¹³C, 2D-COSY) to confirm substituent positions and stereochemistry.
  • HPLC-MS for purity assessment and molecular weight verification (e.g., reverse-phase C18 columns with acetonitrile/water mobile phases) .
  • Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine thermal stability and melting points .

Q. What are the solubility and stability profiles of this compound under varying pH and storage conditions?

  • Methodological Answer :

  • Solubility : Test in aqueous buffers (pH 1–12) and organic solvents (DMSO, ethanol) using UV-Vis spectroscopy or gravimetric analysis. Piperidine-containing analogs often show enhanced solubility in acidic media due to protonation of the nitrogen .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Piperidine rings may hydrolyze under strongly acidic/basic conditions, requiring storage at −20°C in amber vials .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

  • Methodological Answer :

  • Substituent modification : Systematically vary the methyl group on the piperidine ring or the hydroxyl position on pyridazine. For example, replacing 4-methylpiperidine with 4-ethyl or 4-cyclopropyl groups can alter receptor binding affinity .
  • Biological assays : Use in vitro models (e.g., enzyme inhibition assays or cell viability tests) paired with molecular docking to correlate structural changes with activity. CRF-1 receptor antagonist studies (as in pyridazine analogs) provide a template for assay design .

Q. How should researchers resolve contradictions in reported solubility or stability data for this compound?

  • Methodological Answer :

  • Reproducibility checks : Validate methods across multiple labs using standardized protocols (e.g., USP guidelines for solubility testing).
  • Advanced analytics : Employ dynamic light scattering (DLS) to detect aggregates or polymorphic forms that may affect solubility. Conflicting thermal data can be clarified via X-ray crystallography to identify crystalline vs. amorphous phases .

Q. What computational approaches are recommended to predict the pharmacokinetic properties of this compound?

  • Methodological Answer :

  • Molecular dynamics (MD) simulations : Model membrane permeability (e.g., blood-brain barrier penetration) using lipid bilayer systems.
  • ADMET prediction tools : Software like SwissADME or ADMETlab can estimate logP, CYP450 metabolism, and hERG channel liability. Validate predictions with in vitro microsomal assays .

Q. What strategies mitigate interference from synthetic byproducts during biological testing?

  • Methodological Answer :

  • Impurity profiling : Use HPLC-DAD/ELSD to identify and quantify byproducts (e.g., unreacted piperidine or oxidized pyridazine derivatives).
  • Bioassay controls : Include "spiked" samples with synthetic impurities to isolate their effects. For example, residual solvents (DMF, acetonitrile) can be ruled out via headspace GC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.